molecular formula C15H19N5O B11798416 N-Methyl-1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide

N-Methyl-1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11798416
M. Wt: 285.34 g/mol
InChI Key: TUKWGOIGVGVMJC-UHFFFAOYSA-N
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Description

N-Methyl-1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a carboxamide core substituted with a phenyl group at position 1, a piperidin-4-yl group at position 5, and a methyl group on the carboxamide nitrogen. This scaffold is part of a broader class of 1,2,3-triazole-4-carboxamides, which are recognized for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The compound’s structural uniqueness lies in the piperidin-4-yl substituent, which may enhance solubility and binding affinity to biological targets compared to purely aromatic substituents .

Properties

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

N-methyl-1-phenyl-5-piperidin-4-yltriazole-4-carboxamide

InChI

InChI=1S/C15H19N5O/c1-16-15(21)13-14(11-7-9-17-10-8-11)20(19-18-13)12-5-3-2-4-6-12/h2-6,11,17H,7-10H2,1H3,(H,16,21)

InChI Key

TUKWGOIGVGVMJC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound containing a leaving group.

    N-Methylation: The final step involves the methylation of the nitrogen atom in the triazole ring, which can be achieved using methyl iodide or other methylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with triazole moieties exhibit potent antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains and fungi, including those resistant to conventional treatments. The mechanism often involves the inhibition of cell wall synthesis or disruption of cellular processes.

Case Study: Antifungal Activity

A study synthesized novel triazole derivatives, including N-Methyl-1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide, which demonstrated significant antifungal activity against Candida albicans and other fungal pathogens. The Minimum Inhibitory Concentration (MIC) values were comparable to or better than those of established antifungals like fluconazole .

Anticancer Applications

The compound has been investigated for its potential anticancer properties. Initial studies suggest that it may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.

Anticancer Efficacy

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results indicate a promising lead for the development of new anticancer agents.

Anti-inflammatory Properties

The structural features of this compound suggest potential anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Mechanistic Insights

Research indicates that the compound may act by inhibiting pathways associated with inflammation, such as NF-kB signaling. This could lead to reduced expression of inflammatory mediators and provide therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .

Mechanism of Action

The mechanism of action of N-Methyl-1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The 1,2,3-triazole-4-carboxamide scaffold is highly modular, with activity profiles heavily dependent on substituents at positions 1, 4, and 3. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Key Structural Features Biological Activity Reference
N-Methyl-1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide 1: Phenyl; 5: Piperidin-4-yl; N: Methyl Piperidine enhances solubility; methyl limits steric hindrance Under investigation (potential kinase/targeted therapy)
5-Methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (3q) 1: o-Tolyl; 5: Methyl; N: Naphthalen-2-yl Bulky aromatic groups improve π-π stacking; methyl at C5 reduces metabolic degradation Anticancer (Wnt/β-catenin pathway inhibition)
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 1: 4-Methoxyphenyl; 5: Cyclopropyl; N: 4-Chlorophenyl Cyclopropyl increases lipophilicity; methoxy enhances membrane permeability Anticancer (NCI-H522 lung cancer cells, GP = 68.09%)
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 1: 4-Chlorophenyl; 5: Trifluoromethyl; N: Complex aryl Trifluoromethyl improves metabolic stability; thienopyrimidine enhances kinase binding c-Met kinase inhibition (IC₅₀ < 1 µM)
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1: 4-Methylphenyl; 5: Amino; N: 2,5-Dichlorophenyl Amino group at C5 enables hydrogen bonding; dichlorophenyl boosts cytotoxicity Antiproliferative (renal cancer RXF 393 cells, GP = -13.42%)

Key Differences in Pharmacological Profiles

  • Piperidin-4-yl vs. Aromatic Substituents: The piperidin-4-yl group in the target compound likely improves solubility and bioavailability compared to analogs with rigid aromatic substituents (e.g., 3q, 3r) . However, aromatic groups (e.g., naphthyl, thienopyrimidinyl) enhance target affinity via π-π interactions .
  • Methyl vs. In contrast, amino-substituted analogs (e.g., 5-amino-N-(2,5-dichlorophenyl)-...) show stronger hydrogen-bonding interactions with enzymatic targets .
  • N-Substituents : Methylation of the carboxamide nitrogen (target compound) may reduce toxicity compared to halogenated aryl groups (e.g., 4-chlorophenyl in ), but could also decrease binding to hydrophobic enzyme pockets.

Crystallographic and Conformational Insights

  • Dihedral Angle Variations : The piperidin-4-yl group in the target compound may induce distinct conformational preferences. For example, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate exhibits a dihedral angle of 74.02° between triazole and pyridinyl rings due to steric hindrance . This contrasts with analogs like 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide, where dihedral angles range from 32.75° to 87.77° depending on substituents .
  • SHELX Refinement : Structural data for related compounds (e.g., ZIPSEY, LOHWIP) were refined using SHELXL, confirming the importance of accurate conformational modeling for structure-activity relationship (SAR) studies .

Biological Activity

N-Methyl-1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H18N4O2
  • Molecular Weight : 286.33 g/mol

This structure features a triazole ring, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research indicates that compounds containing the triazole moiety can exhibit significant anticancer properties. In vitro studies have shown that this compound has the potential to inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 2.43 to 7.84 µM for MDA-MB-231 and 4.98 to 14.65 µM for HepG2, indicating effective growth inhibition compared to control groups .

The mechanism through which this compound exerts its anticancer effects may involve:

  • Microtubule Destabilization : The compound has been shown to inhibit microtubule assembly at concentrations of 20 µM, suggesting it may act as a microtubule-destabilizing agent.
  • Induction of Apoptosis : Studies have indicated that treatment with this compound can enhance caspase activity (a marker for apoptosis) in cancer cells at concentrations as low as 10 µM .

Comparative Antimicrobial Data

CompoundTarget PathogenMIC (µg/mL)Reference
Triazole Derivative AStaphylococcus aureus3.12
Triazole Derivative BEscherichia coli12.5

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

  • Synthesis and Evaluation : A study synthesized various triazoles and evaluated their biological activities, revealing that certain derivatives exhibited potent anticancer effects comparable to established chemotherapeutics .
  • Structural Activity Relationship (SAR) : Investigations into the SAR of triazoles have highlighted the importance of substituents on the phenyl and piperidine rings in enhancing biological activity .

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regioselectivity and substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, triazole carbons at δ 140–160 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+^+ at m/z 311.31) .
  • Elemental Analysis : Confirms C, H, N content (e.g., C16_{16}H14_{14}FN5_5O) with <0.4% deviation from calculated values .

Q. Table 1: Example Characterization Data

PropertyValue/DescriptionSource
Molecular FormulaC16_{16}H14_{14}FN5_5OPubChem
1H^1H-NMR (DMSO)δ 7.95 (d, J=6.8 Hz, aromatic H)
SolubilityLow in H2_2O; soluble in DMSO

Advanced: How can crystallographic tools like SHELXL and WinGX/ORTEP be applied to resolve structural ambiguities in this compound?

Answer:
For single-crystal X-ray diffraction (SC-XRD) :

Data Collection : Use high-resolution detectors (e.g., Bruker D8 Venture) to collect intensity data.

Structure Solution : Employ SHELXD for phase determination via dual-space methods .

Refinement : SHELXL refines anisotropic displacement parameters, hydrogen bonding, and disorder modeling. Key parameters:

  • R-factor < 0.06 for high-quality data .
  • Twinning correction for non-merohedral cases .

Visualization : WinGX/ORTEP generates thermal ellipsoid plots and packing diagrams, critical for analyzing π-π stacking or H-bond interactions .

Note : Discrepancies in bond lengths (e.g., triazole C-N bonds) should be cross-validated with DFT calculations .

Basic: What are the primary biological targets and assay designs for evaluating this compound’s activity?

Answer:
Targets :

  • COX-2 Inhibition : Assessed via enzyme-linked immunosorbent assay (ELISA) using recombinant COX-2 and prostaglandin E2_2 (PGE2_2) quantification .
  • Antiproliferative Activity : Tested against cancer cell lines (e.g., SNB-75 CNS cancer) using MTT assays (IC50_{50} values reported in μM) .

Q. Assay Design :

Dose-Response Curves : 0.1–100 μM compound, 48–72 hr incubation.

Controls : Celecoxib (COX-2) or cisplatin (anticancer) as positive controls.

Solubility Mitigation : Use DMSO ≤0.1% to avoid solvent toxicity .

Advanced: How can researchers reconcile contradictory data on solubility and bioavailability in pharmacokinetic studies?

Answer:
Strategies :

Derivatization : Synthesize prodrugs (e.g., ester or amide derivatives) to enhance aqueous solubility .

Co-solvent Systems : Use PEG-400 or cyclodextrins for in vivo studies .

Computational Modeling : Predict logP and pKa via ChemAxon or Schrödinger Suite to guide structural modifications .

Q. Table 2: Solubility Optimization Approaches

ApproachExample ModificationOutcome
Salt FormationHCl salt of piperidine N-atom+50% solubility in PBS
PEGylationPolyethylene glycol conjugateEnhanced t1/2_{1/2}

Advanced: What computational methods validate the electronic and steric effects of substituents on bioactivity?

Answer:

Density Functional Theory (DFT) :

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., triazole ring as electron-deficient site) .
  • Optimize geometry at B3LYP/6-31G* level to compare with XRD data .

Molecular Docking (AutoDock Vina) :

  • Simulate binding to COX-2 (PDB: 5KIR) or β-catenin (PDB: 1JDH) to prioritize substituents (e.g., piperidine enhances hydrophobic interactions) .

Key Finding : Methyl groups at R1_1 reduce steric hindrance, improving target engagement .

Basic: How is regioselectivity ensured during triazole ring formation in synthetic protocols?

Answer:

  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity.
  • Thermodynamic Control : Reaction at 80–100°C favors the 1,4-isomer over 1,5 due to lower activation energy .
  • Monitoring : Use 1H^1H-NMR to detect diagnostic peaks (e.g., 1,4-triazole H at δ 8.1–8.3 ppm) .

Advanced: What strategies address synthetic yield variability in multi-step reactions?

Answer:

Intermediate Purification : Flash chromatography (silica gel, EtOAc/hexane) after each step .

Catalyst Optimization : Use Pd/C or NiCl2_2 for efficient C-N coupling (yield improvement from 70% → 90%) .

DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry to identify optimal conditions .

Q. Table 3: Yield Optimization Example

StepConditionYield (%)
1T = 25°C, THF65
2T = 50°C, DMF82
3T = 80°C, DMSO93

Basic: What spectroscopic techniques confirm the absence of synthetic byproducts?

Answer:

  • HPLC-DAD : Purity >98% confirmed at λ = 254 nm (C18 column, acetonitrile/H2_2O gradient) .
  • TLC-MS : Track reaction progress; Rf_f values compared to standards .

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